molecular formula C8H6BrNO5 B8664022 Methyl 4-bromo-3-hydroxy-2-nitrobenzoate

Methyl 4-bromo-3-hydroxy-2-nitrobenzoate

Cat. No. B8664022
M. Wt: 276.04 g/mol
InChI Key: MBVPHHISIZCBPU-UHFFFAOYSA-N
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Patent
US08859592B2

Procedure details

To a solution of 3-hydroxy-2-nitrobenzoic acid methyl ester (11 g) in chloroform (220 ml) was added dropwise bromine (18.7 g). The reaction mixture was heated at reflux for 16 hours. The reaction mixture was allowed to cool to ambient temperature and the reaction quenched by addition of aqueous sodium metabisulfite (22 g in 100 ml water) and the mixture was stirred for 15 minutes. The phases were separated and the organic phase was washed with brine, dried over sodium sulfate and concentrated. The residue was crystallized from diethyl ether/heptane to give 4-bromo-3-hydroxy-2-nitro-benzoic acid methyl ester (6.6 g). 1H-NMR (400 MHz, CDCl3): 9.92 (s, 1H), 7.84 (d, 1H), 7.09 (d, 1H), 3.93 (s, 3H) ppm.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[N+:11]([O-:13])=[O:12].[Br:15]Br>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([Br:15])=[C:6]([OH:10])[C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)O)[N+](=O)[O-])=O
Name
Quantity
18.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction quenched by addition of aqueous sodium metabisulfite (22 g in 100 ml water)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diethyl ether/heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C(=C(C=C1)Br)O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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